molecular formula C4H7ClN2S B13389318 (S)-4-Cyanothiazolidine hydrochloride

(S)-4-Cyanothiazolidine hydrochloride

Cat. No.: B13389318
M. Wt: 150.63 g/mol
InChI Key: DKSWPRJRULFBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Thiazolidine-4-carbonitrile hydrochloride is a chemical compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-thiazolidine-4-carbonitrile hydrochloride typically involves the condensation of a suitable aldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the thiazolidine ring. The nitrile group is introduced via a nucleophilic substitution reaction, and the final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-thiazolidine-4-carbonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Thiazolidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

®-Thiazolidine-4-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-thiazolidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Another member of the thiazolidine family with different functional groups.

    Thiazolidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

®-Thiazolidine-4-carbonitrile hydrochloride is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,3-thiazolidine-4-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h4,6H,2-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSWPRJRULFBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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